molecular formula C8H7BrO2 B3032306 2-Bromo-6-hydroxy-4-methylbenzaldehyde CAS No. 139976-21-9

2-Bromo-6-hydroxy-4-methylbenzaldehyde

Cat. No.: B3032306
CAS No.: 139976-21-9
M. Wt: 215.04 g/mol
InChI Key: XUZWJSVIUKVGEX-UHFFFAOYSA-N
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Description

2-Bromo-6-hydroxy-4-methylbenzaldehyde is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzaldehyde, characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Biochemical Analysis

Biochemical Properties

2-Bromo-6-hydroxy-4-methylbenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as hydroxylamine and hydrazine, facilitating the formation of oximes and hydrazones through nucleophilic addition reactions. These interactions are crucial for studying enzyme mechanisms and developing enzyme inhibitors .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of specific proteins involved in cell signaling, thereby impacting cell function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form stable complexes with enzymes and other proteins is essential for its role in biochemical pathways. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can cause toxic effects, including cellular damage and disruption of metabolic processes. Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and metabolism. The compound can affect metabolic flux and alter the levels of specific metabolites, providing insights into its role in cellular metabolism. These interactions are essential for understanding the compound’s impact on biochemical pathways and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is important for elucidating the compound’s effects on cellular function and its potential use in targeted therapies .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. Studying the subcellular localization provides insights into the compound’s activity and function within cells, which is crucial for understanding its role in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-hydroxy-4-methylbenzaldehyde typically involves the bromination of 6-hydroxy-4-methylbenzaldehyde. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-hydroxy-4-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-6-hydroxy-4-methylbenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Bromo-6-hydroxy-4-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and hydroxyl groups enhances its reactivity and makes it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

2-bromo-6-hydroxy-4-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5-2-7(9)6(4-10)8(11)3-5/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZWJSVIUKVGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473528
Record name Benzaldehyde, 2-bromo-6-hydroxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139976-21-9
Record name Benzaldehyde, 2-bromo-6-hydroxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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